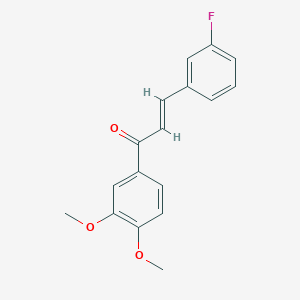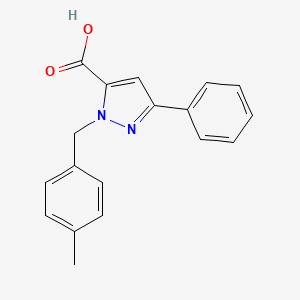
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone (abbreviated as 5-ABPPM) is a synthetic organic compound that has been studied for a variety of applications in the scientific research field. 5-ABPPM has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Wirkmechanismus
The mechanism of action of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is not completely understood. However, it is believed to interact with several different receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is believed to interact with the GABA receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone are not completely understood. However, it has been found to have an anxiolytic effect, which has been attributed to its interaction with the GABA receptor. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been found to have an antidepressant effect, which has been attributed to its interaction with the serotonin, dopamine, and norepinephrine receptors. Furthermore, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been found to have an anti-inflammatory effect, which has been attributed to its interaction with the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is a relatively safe compound, with a low toxicity profile. However, there are several limitations to using (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone in laboratory experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the concentration and duration of exposure. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone may interact with other compounds in the laboratory environment, which could lead to unexpected results.
Zukünftige Richtungen
There are a number of potential future directions for (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone research. For example, further research could be conducted to better understand its mechanism of action and to identify its potential therapeutic uses. Additionally, further research could be conducted to investigate the effects of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone on other biological processes, such as the immune system and the endocrine system. Furthermore, further research could be conducted to investigate the potential interactions between (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone and other compounds, and to identify any potential adverse effects. Finally, further research could be conducted to investigate the potential uses of (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone in drug development and drug delivery.
Synthesemethoden
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is synthesized from the reaction between 4-bromophenylacetic acid and pyrazol-4-ylmethanone. This reaction is carried out in the presence of a base and a catalyst, such as potassium carbonate and sodium hydroxide, respectively. The reaction is then heated at a temperature of approximately 150°C for several hours. After the reaction is complete, the product is purified and the (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is isolated.
Wissenschaftliche Forschungsanwendungen
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system and to investigate the mechanism of action of drugs. Additionally, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been used to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. Furthermore, (5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-yl)(phenyl)methanone has been used to study the effects of drugs on the endocrine system and to investigate the mechanism of action of hormones.
Eigenschaften
IUPAC Name |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYKEODGXBQWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Chloro-phenyl)-2H-pyrazol-3-yl]-ethanone, 95%](/img/structure/B6323272.png)











